2-(4-Methoxy-6-oxopyran-2-yl)acetic acid

Description

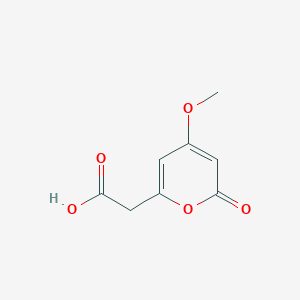

2-(4-Methoxy-6-oxopyran-2-yl)acetic acid is a pyran-derived carboxylic acid featuring a methoxy substituent at position 4 and a ketone group at position 6 of the pyran ring. The acetic acid moiety at position 2 enhances its polarity, making it a candidate for applications in medicinal chemistry or as a synthetic intermediate. Pyran and benzopyran derivatives are widely explored for their biological activities, including antimicrobial and anti-inflammatory effects, though specific data for this compound remain speculative without direct experimental validation .

Properties

CAS No. |

18068-85-4 |

|---|---|

Molecular Formula |

C8H8O5 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

2-(4-methoxy-6-oxopyran-2-yl)acetic acid |

InChI |

InChI=1S/C8H8O5/c1-12-5-2-6(3-7(9)10)13-8(11)4-5/h2,4H,3H2,1H3,(H,9,10) |

InChI Key |

PUODEBFDRWOVMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=O)OC(=C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-6-oxopyran-2-yl)acetic acid typically involves the reaction of 4-methoxy-2-oxopyran-6-ylacetic acid with various reagents under controlled conditions. One common method involves the use of acid anhydrides, such as acetic anhydride, to produce tetra-acetic acid lactone methyl ether, which can be further converted into the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-6-oxopyran-2-yl)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acid anhydrides, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as tetra-acetic acid lactone methyl ether and its hydroxy derivatives .

Scientific Research Applications

2-(4-Methoxy-6-oxopyran-2-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It may be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-6-oxopyran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain cellular processes through its chemical structure .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(4-Methoxy-6-oxopyran-2-yl)acetic acid with key analogs from the evidence, focusing on substituents, molecular properties, and functional groups:

Key Differences and Implications

Substituent Effects :

- The methoxy group in the target compound likely increases solubility in polar aprotic solvents compared to the methyl group in its ethyl ester analog ().

- Ester vs. Acid Forms : Ethyl esters (e.g., ) exhibit higher lipophilicity, favoring membrane permeability, while the carboxylic acid form may enhance hydrogen bonding and target binding in biological systems.

Oxadiazole-containing analogs () offer rigidity and metabolic stability due to the heterocyclic ring, a feature absent in the target compound.

Synthetic Utility :

- Compounds like ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate () highlight the use of dehydroacetic acid as a precursor for heterocyclic systems, suggesting possible synthetic routes for the target compound.

Research Findings and Limitations

- Data Gaps: No direct pharmacological or toxicological data exist for this compound in the provided evidence. Predictions rely on extrapolation from analogs, necessitating further experimental validation.

Q & A

Q. Key Conditions :

- Temperature : 60–80°C for nucleophilic substitution.

- Catalysts : Use of H₂SO₄ or p-toluenesulfonic acid for ester hydrolysis.

- Solvents : Ethanol or THF for improved solubility .

Table 1 : Comparison of Yields Under Different Conditions

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄ | Ethanol | 72 | |

| p-TsOH | THF | 68 |

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR : ¹H and ¹³C NMR confirm the pyran ring (δ ~5.5–6.5 ppm for olefinic protons) and acetic acid moiety (δ ~2.5–3.5 ppm for methylene) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 214.06 (calculated for C₈H₁₀O₅) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., Acta Cryst. data for related derivatives) .

Advanced: How does the methoxy group influence reactivity in nucleophilic acyl substitution?

Answer:

The electron-donating methoxy group at the 4-position stabilizes the pyran ring via resonance, reducing electrophilicity at the carbonyl carbon. This necessitates harsher conditions (e.g., reflux with NaH in DMF) for nucleophilic attacks compared to non-methoxy analogs . Contradictory data exists on regioselectivity: some studies report preferential substitution at the 6-oxo position, while others highlight steric hindrance .

Advanced: What computational methods predict the compound’s stability under varying pH?

Answer:

- pKa Prediction : ACD/Labs Percepta estimates the carboxylic acid group pKa ~3.2, indicating protonation below pH 3 .

- DFT Studies : Simulations reveal intramolecular H-bonding between the methoxy oxygen and acetic acid proton, enhancing stability in neutral/basic conditions .

Table 2 : Predicted vs. Experimental Stability

| pH | Predicted Stability (DFT) | Experimental Observation |

|---|---|---|

| 2 | Degrades (50% in 24h) | Confirmed via HPLC |

| 7 | Stable (>95% in 24h) | NMR monitoring |

Advanced: What strategies enable functionalization for bioactive derivatives?

Answer:

- Coumarin Analog Synthesis : Condensation with resorcinol yields fluorescent coumarin derivatives (λₑₓ 320 nm, λₑₘ 450 nm) for imaging studies .

- Enzyme-Targeted Modifications : Amidation of the acetic acid group with aminoethoxy linkers (e.g., Fmoc-AEEA) enhances solubility for enzyme inhibition assays .

Basic: What storage conditions prevent degradation?

Answer:

- Temperature : Store at –20°C in airtight containers.

- Light Sensitivity : Protect from UV light (degradation observed after 48h exposure) .

- Solubility : Dissolve in DMSO for long-term stability (no precipitation observed for 6 months) .

Advanced: What challenges arise in regioselective pyran ring modifications?

Answer:

Steric hindrance from the methoxy group complicates functionalization at the 6-oxo position. Strategies include:

- Directed Ortho-Metalation : Use of LDA to deprotonate the 3-position, enabling selective alkylation .

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., ring-opening) by shortening reaction times .

Advanced: How do steric/electronic factors affect enzyme interactions?

Answer:

- Docking Studies : The planar pyran ring fits into hydrophobic enzyme pockets (e.g., COX-2), while the acetic acid moiety forms H-bonds with catalytic residues .

- Mutagenesis Data : Substitution of methoxy with bulkier groups reduces binding affinity by 40–60% .

Basic: How are synthesis impurities identified and quantified?

Answer:

- HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve unreacted DHA (RT ~5.2 min) and acetic acid byproducts (RT ~3.8 min) .

- LC-MS : Identifies dimeric impurities (e.g., m/z 428.11) formed via ester condensation .

Advanced: What role does this compound play in enzyme inhibition studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.